2-Propylprolinehydrochloride
Description
2-Propylproline hydrochloride is a proline-derived compound characterized by a propyl substituent at the second position of the proline ring, with a hydrochloride salt enhancing its solubility and stability. Proline derivatives are critical in pharmaceutical chemistry, often serving as building blocks for peptidomimetics or enzyme inhibitors. The propyl group introduces steric bulk and lipophilicity, which may influence binding affinity to biological targets and pharmacokinetic properties.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(2S)-2-propylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h9H,2-6H2,1H3,(H,10,11);1H/t8-;/m0./s1 |
InChI Key |
VDWRJHSEZZBLTR-QRPNPIFTSA-N |
Isomeric SMILES |
CCC[C@]1(CCCN1)C(=O)O.Cl |
Canonical SMILES |
CCCC1(CCCN1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylproline Hydrochloride typically involves the reaction of proline with propyl halides under specific conditions. One common method includes the use of pivalaldehyde and trifluoroacetic acid in a reflux setup to form the desired product .
Industrial Production Methods: Industrial production of 2-Propylproline Hydrochloride often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Propylproline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted proline derivatives.
Scientific Research Applications
2-Propylproline Hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In studies related to protein structure and function.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propylproline Hydrochloride involves its interaction with specific molecular targets, primarily proteins and enzymes. It can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Research Findings and Gaps
Experimental Data from Analog Studies
Biological Activity
2-Propylproline hydrochloride is a derivative of the amino acid proline, characterized by a propyl group attached to the nitrogen atom. This modification enhances its biological activity and solubility, making it a compound of interest in pharmacological research. The hydrochloride form improves stability and solubility in aqueous solutions, which is crucial for biological applications.
The chemical formula for 2-Propylproline hydrochloride is . Its structural modifications compared to proline include increased lipophilicity, which may influence its pharmacokinetics and interactions with biological systems.
Neurotransmitter Interaction
Research indicates that 2-Propylproline hydrochloride may influence neurotransmitter systems, potentially affecting cognitive functions. This is attributed to its structural similarities with other amino acids involved in neurotransmission, such as proline and its derivatives. Studies have shown that compounds derived from proline can modulate synaptic transmission and neuronal health, suggesting therapeutic potential in neurodegenerative diseases.
Cellular Signaling and Metabolic Pathways
2-Propylproline hydrochloride is believed to play a role in cellular signaling and metabolic pathways. Its interaction with various receptors and enzymes has been investigated to understand its effects on biological pathways. Preliminary findings suggest that it may act as a modulator of certain receptor activities, which could have implications in drug design and therapeutic applications.
Binding Affinity Studies
Studies focusing on the binding affinity of 2-Propylproline hydrochloride with neurotransmitter receptors have revealed significant interactions that could lead to enhanced synaptic activity. These findings are crucial for understanding how this compound can be utilized in neuropharmacology.
| Compound | Binding Affinity | Biological Effect |
|---|---|---|
| 2-Propylproline hydrochloride | High | Modulation of neurotransmitter release |
| Proline | Moderate | Natural amino acid in protein synthesis |
| Hydroxyproline | Low | Stabilizes collagen structures |
Potential Applications
The unique properties of 2-Propylproline hydrochloride suggest several potential applications:
- Neuropharmacology : As a modulator of neurotransmitter systems, it could be explored for treating cognitive impairments.
- Drug Design : Its lipophilicity may enhance drug delivery mechanisms, making it a candidate for formulation in various therapeutic agents.
- Metabolic Disorders : Further research could unveil its role in metabolic pathways, potentially leading to new treatments for metabolic disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
